Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate

Description

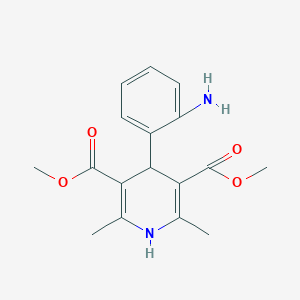

Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

- Methyl ester groups at positions 3 and 4.

- Methyl substituents at positions 2 and 5.

- A 2'-aminophenyl group at position 4 of the DHP ring.

This compound is synthesized via the Hantzsch condensation reaction, typically involving aldehydes, β-ketoesters, and ammonia derivatives under microwave irradiation or solvent-free conditions . Its structural uniqueness lies in the electron-donating 2'-amino group on the aryl ring, which distinguishes it from other DHP-based calcium channel blockers (CCBs) like nifedipine or nitrendipine.

Properties

IUPAC Name |

dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFLVIDSGAZNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176292 | |

| Record name | 3,5-Bis(methoxycarbonyl)-2,6,-dimethyl-4-(2-aminophenyl)-1,4-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21889-33-8 | |

| Record name | 3,5-Bis(methoxycarbonyl)-2,6,-dimethyl-4-(2-aminophenyl)-1,4-dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(methoxycarbonyl)-2,6,-dimethyl-4-(2-aminophenyl)-1,4-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

A mixture of 2-nitrobenzaldehyde (0.2 mol), methyl acetoacetate (0.2 mol), and ammonium hydroxide (8 mL) in ethanol (60 mL) is refluxed for 3 hours. The reaction proceeds via a cyclocondensation mechanism, where the aldehyde and β-ketoester undergo nucleophilic addition and subsequent cyclization to form the 1,4-DHP core. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding a yellow solid with a melting point of 172–174°C.

Key Characterization Data for the Nitro Intermediate

-

¹H-NMR (CDCl₃) : δ 7.2–7.6 (m, aromatic H), 5.2 (s, 1H, –CH–), 3.8 (s, 6H, –OCH₃), 2.3 (s, 6H, –CH₃).

Purification and Characterization of the Amino Derivative

Post-reduction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The amino derivative exhibits distinct spectroscopic features compared to its nitro precursor:

Anticipated Characterization Data

-

IR (KBr) : Loss of the nitro N–O stretch (~1520 cm⁻¹) and emergence of N–H stretches (~3400 cm⁻¹).

-

¹H-NMR (CDCl₃) : Downfield shift of aromatic protons adjacent to the amine group (δ 6.5–7.0) and a singlet for the –NH₂ group (δ ~5.0, exchangeable).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

The Hantzsch reaction proceeds via a tandem Knoevenagel condensation and Michael addition, facilitated by the ammonium ion acting as a weak acid catalyst. For the nitro-to-amine conversion, catalytic hydrogenation follows a surface-mediated mechanism, where H₂ dissociates on the Pd surface, enabling sequential nitro group reduction.

Optimization Tips

-

Solvent Choice : Ethanol enhances solubility of intermediates while stabilizing the 1,4-DHP ring.

-

Catalyst Loading : 5–10% Pd/C balances activity and cost for hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group on the aminophenyl moiety can be reduced to an amino group.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Calcium Channel Blockade

Compounds in the 1,4-dihydropyridine class are primarily recognized for their role as calcium channel blockers. They inhibit the influx of ions through plasma membrane channels, making them valuable in treating cardiovascular disorders such as hypertension and angina .

- Mechanism of Action : The mechanism involves the binding of these compounds to the L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced cardiac workload.

Antihypertensive Agents

Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate has been studied for its potential use as an antihypertensive agent. Similar compounds have shown efficacy in lowering blood pressure through their calcium antagonistic properties .

Neuroprotective Effects

Research indicates that certain derivatives of 1,4-dihydropyridines may exhibit neuroprotective effects by modulating calcium influx in neuronal cells. This property is particularly beneficial in conditions such as stroke and neurodegenerative diseases .

Herbicide Safeners

The compound has been investigated for its role as a herbicide safener. It can protect crops from the phytotoxic effects of herbicides while enhancing their efficacy against weeds .

- Mechanism : The safening effect is attributed to the ability of the compound to modulate plant stress responses, thereby improving crop resilience.

Plant Growth Regulators

This compound has shown potential as a plant growth regulator. Its application can enhance growth rates and yield in various crops by influencing hormonal pathways involved in growth regulation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

Key structural differences among DHP derivatives lie in the 4-phenyl substituent and ester groups , which critically influence pharmacological activity, solubility, and receptor binding.

Table 1: Structural and Pharmacological Comparison

Crystallographic and Conformational Analysis

- Target Compound: The 2'-aminophenyl group may participate in hydrogen bonding, altering crystal packing compared to methoxy- or nitro-substituted DHPs .

- Nifedipine : Nitro groups induce a planar DHP ring, favoring strong π-π interactions with receptor sites .

- Diethyl 4-(3,4-dimethylphenyl)-DHP : Steric hindrance from methyl groups reduces ring planarity, correlating with lower pharmacological activity .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) substituents increase DHP ring planarity, enhancing Ca²⁺ channel affinity .

- Ester Groups : Methyl esters (e.g., target compound) increase lipophilicity compared to ethyl esters, affecting membrane permeability and metabolic stability .

Biological Activity

Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2'-aminophenyl)-pyridine-3,5-dicarboxylate, also known as CAS 21889-33-8, is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article reviews its biological activity, including antioxidant properties, calcium channel blocking effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C₁₇H₂₀N₂O₄

- Molecular Weight : 316.35 g/mol

- IUPAC Name : Dimethyl 4-(2-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The structure features a dihydropyridine ring with two dimethyl ester groups and an aminophenyl substituent, which contributes to its unique chemical reactivity and biological properties.

This compound is primarily recognized for its role as a calcium channel blocker . This mechanism involves inhibiting the influx of calcium ions into cells, leading to physiological effects such as vasodilation and reduced blood pressure. Additionally, the compound may interact with various cellular pathways that contribute to its bioactivity .

Antioxidant Properties

Research indicates that 1,4-Dihydropyridine derivatives exhibit significant antioxidant activity. For example:

- Antioxidant Activity : Studies have shown that certain DHPs can scavenge reactive oxygen species (ROS) and protect against oxidative stress. In vitro assays demonstrated that some derivatives possess antioxidant potential exceeding that of uric acid by tenfold .

| Compound | Antioxidant Activity (Relative to Uric Acid) |

|---|---|

| DHP A | 10x |

| DHP B | 5x |

| DHP C | 3x |

This antioxidant activity is particularly relevant in the context of diseases associated with oxidative stress.

Antimicrobial and Anticancer Activity

This compound has been explored for its antimicrobial properties. Research suggests that it may inhibit the growth of various bacterial strains. For instance:

- In Vitro Studies : The compound has shown efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings .

Moreover, its anticancer potential is being investigated due to its ability to modulate cellular pathways linked to tumor growth and proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Oxidative Stress Modulation : A study evaluated the protective effects of DHP derivatives against oxidative damage in human osteoblast-like cells. The results indicated a significant reduction in ROS levels upon treatment with these compounds .

- Calcium Channel Blocking : Another investigation focused on the cardiovascular effects of DHPs, showing that they effectively lower blood pressure in hypertensive models through calcium channel blockade .

Q & A

Basic: What are the standard synthetic protocols for preparing this dihydropyridine derivative and its analogs?

The compound is typically synthesized via the Hantzsch reaction , a well-established method for 1,4-dihydropyridines. The protocol involves condensing an aldehyde (e.g., 2-aminobenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in a solvent system. Recent adaptations use water as a green solvent to improve sustainability . Reaction progress is monitored by TLC, and purification is achieved via flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from dichloromethane/hexane mixtures . Yield optimization often requires adjusting stoichiometry and reaction time (e.g., 3–6 hours at 343 K) .

Basic: How is structural characterization performed for this compound?

Characterization involves multi-spectroscopic and crystallographic techniques :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., NH, aromatic, ester groups) and confirms regiochemistry .

- X-ray crystallography : Resolves the flattened boat conformation of the dihydropyridine ring and substituent orientations (e.g., perpendicular aryl rings) .

- Mass spectrometry (MS) and IR : Validate molecular weight and functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to explain crystal packing .

Basic: What storage conditions ensure compound stability in laboratory settings?

Store the compound at +4°C in airtight, light-resistant containers to prevent degradation . Avoid exposure to heat, humidity, or oxidizing agents, as dihydropyridines are sensitive to oxidation and thermal decomposition . For long-term storage, consider inert atmospheres (e.g., argon) .

Advanced: How do DFT and IRI computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals, electrostatic potential maps) to predict reactive sites and regioselectivity . Interaction Region Indicator (IRI) analysis visualizes non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in the crystal lattice, complementing experimental Hirshfeld data . These methods also model substituent effects on aromaticity and planarity of the dihydropyridine ring, which correlate with biological activity .

Advanced: What conformational features influence the biological activity of dihydropyridines?

The flattened boat conformation of the dihydropyridine ring enables π-π stacking with biological targets (e.g., calcium channels) . Substituent orientation is critical:

- The 2'-aminophenyl group adopts a near-perpendicular dihedral angle (~88°) relative to the dihydropyridine plane, optimizing steric and electronic interactions .

- Synperiplanar ester groups stabilize the bioactive conformation through intramolecular hydrogen bonding .

Modifying substituents (e.g., electron-withdrawing groups on the aryl ring) alters these conformational preferences and potency .

Advanced: How can structure-activity relationships (SAR) be analyzed for the 2'-aminophenyl substituent?

Systematic SAR studies involve:

- Synthetic diversification : Replace the 2'-aminophenyl group with halogenated, nitro-, or methoxy-substituted aryl rings to assess electronic effects .

- Biological assays : Test analogs for calcium channel blockade (e.g., vasodilation assays) or antimicrobial activity .

- Molecular docking : Simulate binding to target proteins (e.g., L-type calcium channels) to rationalize activity trends .

Advanced: How are crystallographic data discrepancies resolved for dihydropyridine derivatives?

Disordered solvent or lattice defects are addressed using:

- SQUEEZE routine (PLATON) : Removes electron density artifacts from unresolved solvent molecules, refining the model without overinterpretation .

- Cross-validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers .

- Multi-temperature crystallography : Collect data at 100 K and room temperature to assess thermal motion and disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.